molecular formula C8H13NO2 B11919875 Isopentyl 2H-azirine-3-carboxylate

Isopentyl 2H-azirine-3-carboxylate

Cat. No.: B11919875
M. Wt: 155.19 g/mol
InChI Key: QXVSPRAFSKKBIZ-UHFFFAOYSA-N
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Description

Isopentyl 2H-azirine-3-carboxylate: is a compound belonging to the class of 2H-azirines, which are the smallest unsaturated nitrogen heterocycles. These compounds are characterized by a three-membered ring containing a nitrogen atom and an electrophilic carbon-nitrogen double bond. The unique structure of 2H-azirines makes them highly reactive and valuable in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for 2H-azirines, including isopentyl 2H-azirine-3-carboxylate, often involve scalable versions of the synthetic routes mentioned above. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of isopentyl 2H-azirine-3-carboxylate involves the electrophilic nature of the carbon-nitrogen double bond, which readily undergoes nucleophilic addition reactions. The compound can also participate in cycloaddition reactions, leading to the formation of larger ring systems. These reactions are facilitated by the ring strain and the presence of the electrophilic carbon-nitrogen double bond .

Comparison with Similar Compounds

  • Methyl 2H-azirine-3-carboxylate
  • Ethyl 2H-azirine-3-carboxylate
  • Propyl 2H-azirine-3-carboxylate

Comparison: Isopentyl 2H-azirine-3-carboxylate is unique due to its isopentyl group, which can influence its reactivity and solubility compared to other 2H-azirine-3-carboxylates. The isopentyl group can provide steric hindrance, affecting the compound’s behavior in various chemical reactions .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

3-methylbutyl 2H-azirine-3-carboxylate

InChI

InChI=1S/C8H13NO2/c1-6(2)3-4-11-8(10)7-5-9-7/h6H,3-5H2,1-2H3

InChI Key

QXVSPRAFSKKBIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)C1=NC1

Origin of Product

United States

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